molecular formula C2H2F2O2 B146601 Difluoroacetic acid CAS No. 381-73-7

Difluoroacetic acid

Cat. No.: B146601
CAS No.: 381-73-7
M. Wt: 96.03 g/mol
InChI Key: PBWZKZYHONABLN-UHFFFAOYSA-N
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Description

Difluoroacetic acid is a chemical compound with the formula CHF₂COOH. It is a dihalogenocarboxylic acid and a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms . This compound is known for its strong acidity and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Difluoroacetic acid is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid . It is used as a difluoromethylating reagent for the direct C-H difluoromethylation of heteroaromatic compounds . The primary targets of this compound are these heteroaromatic compounds.

Mode of Action

This compound interacts with its targets by replacing hydrogen atoms in the alpha carbon of the heteroaromatic compounds with fluorine atoms . This results in the formation of difluoroacetate ions .

Biochemical Pathways

It is known that the compound plays a role in the difluoromethylation of heteroaromatic compounds . This process can lead to significant changes in the properties of these compounds, potentially affecting various biochemical pathways.

Pharmacokinetics

It is known that this compound is a low molecular-weight organic acid . This suggests that it may have good bioavailability and could be rapidly absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the difluoromethylation of heteroaromatic compounds . This can significantly alter the properties of these compounds, potentially leading to changes in their biological activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s volatility and low molecular weight suggest that it could be easily evaporated or diffused in the environment . Additionally, the compound’s reactivity may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoroacetic acid can be synthesized through several methods. One common method involves the reaction of difluorochloromethane with sodium cyanide in the presence of a tertiary organic amine and hydrogen chloride ion exchange system. This reaction produces difluoroacetonitrile, which is then hydrolyzed and oxidized to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using difluorochloromethane as a starting material. The process involves the catalytic generation of difluorocarbene, which reacts with cyanide to form difluoroacetonitrile. This intermediate is then hydrolyzed and acidified to yield this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Difluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Difluoroacetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its specific balance of properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2O2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWZKZYHONABLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2218-52-2 (hydrochloride salt), 383-88-0 (silver(+1) salt)
Record name Difluoroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2059932
Record name Difluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381-73-7
Record name Difluoroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=381-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluoroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2-difluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUOROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK1C95K3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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